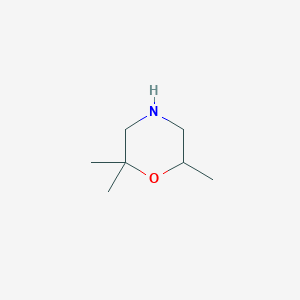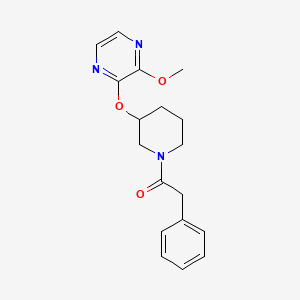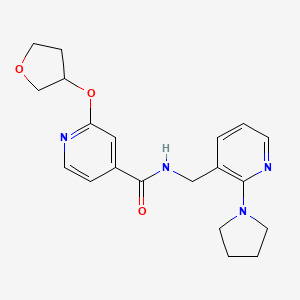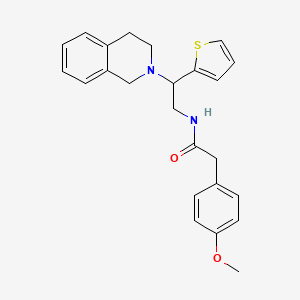![molecular formula C20H17N5O2S2 B2955612 2-{[4-amino-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-phenoxyphenyl)acetamide CAS No. 905765-33-5](/img/structure/B2955612.png)
2-{[4-amino-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-phenoxyphenyl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
This compound is a complex organic molecule that contains several functional groups and structural motifs common in medicinal chemistry . It includes a thiophene ring, a 1,2,4-triazole ring, an amine group, a sulfanyl group, and a phenoxyphenyl group .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its functional groups and rings. The thiophene and 1,2,4-triazole rings likely contribute significantly to the compound’s overall shape and electronic properties .Chemical Reactions Analysis
Again, while specific reactions involving this compound are not available, compounds containing thiophene and 1,2,4-triazole rings are known to participate in a variety of chemical reactions. For example, thiophene rings can undergo electrophilic aromatic substitution, and triazole rings can act as ligands in coordination chemistry .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups and overall structure. For example, the presence of the thiophene and triazole rings could impact the compound’s solubility, acidity/basicity, and stability .科学的研究の応用
Antimicrobial Applications
Research into structurally related compounds has shown significant antimicrobial potential against a range of bacterial and fungal pathogens. For instance, studies on derivatives of 1,2,4-triazole and thiadiazole have highlighted their effectiveness against various microorganisms. These compounds have been synthesized and evaluated for their in-vitro antibacterial, antifungal, and anti-tuberculosis activity, indicating a wide spectrum of potential antimicrobial applications (Mahyavanshi et al., 2011).
Antitumor and Anticancer Applications
Compounds structurally similar to 2-{[4-amino-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-phenoxyphenyl)acetamide have shown promise in antitumor and anticancer research. Studies have synthesized and evaluated various derivatives for their potential antitumor activity, with some exhibiting considerable activity against certain cancer cell lines. This indicates the potential for developing novel anticancer agents from this chemical framework (Yurttaş et al., 2015).
Antioxidant Activity
Derivatives of 2-{[4-amino-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-phenoxyphenyl)acetamide also demonstrate potential antioxidant activity. The structural components of these compounds, particularly those involving sulfur and nitrogen heterocycles, contribute to their ability to act as effective radical scavengers. This antioxidant property is crucial for developing therapeutics aimed at mitigating oxidative stress-related diseases (Dinis et al., 1994).
Drug Development and Optimization
The structural motif of 2-{[4-amino-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-phenoxyphenyl)acetamide is of interest in drug development, particularly for enhancing drug-like properties such as solubility and potency. Research into analogs and derivatives has shown potential for optimizing these properties, contributing to the development of more effective and safer drugs. For example, studies on BPTES analogs have aimed at improving solubility while retaining potency, indicating the applicability of similar strategies to 2-{[4-amino-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-phenoxyphenyl)acetamide and its derivatives (Shukla et al., 2012).
作用機序
Target of Action
The primary target of this compound is the enzyme 5-lipoxygenase (5-LOX) . 5-LOX plays a crucial role in the biosynthesis of leukotrienes, which are lipid mediators involved in inflammatory and allergic responses .
Mode of Action
The compound interacts with its target, 5-LOX, by binding to the active site of the enzyme, thereby inhibiting its activity . This inhibition prevents the conversion of arachidonic acid to leukotrienes, thus reducing inflammation and allergic responses .
Biochemical Pathways
The compound affects the arachidonic acid pathway . By inhibiting 5-LOX, it prevents the conversion of arachidonic acid into leukotrienes . Leukotrienes are potent mediators of inflammation and allergic reactions, so their reduction can alleviate symptoms associated with these conditions .
Pharmacokinetics
Similar compounds with a thiophene ring are slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents . These properties could influence the compound’s absorption, distribution, metabolism, and excretion, and thus its bioavailability.
Result of Action
The inhibition of 5-LOX by this compound leads to a decrease in the production of leukotrienes . This can result in reduced inflammation and allergic responses, providing potential therapeutic benefits in conditions such as asthma, allergic rhinitis, and other inflammatory diseases .
Safety and Hazards
将来の方向性
Thiophene derivatives are a topic of interest in medicinal chemistry due to their diverse therapeutic properties . Future research could involve the synthesis and characterization of novel thiophene derivatives, including those containing a 1,2,4-triazole ring, to investigate their potential pharmacological activities.
特性
IUPAC Name |
2-[(4-amino-5-thiophen-2-yl-1,2,4-triazol-3-yl)sulfanyl]-N-(4-phenoxyphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17N5O2S2/c21-25-19(17-7-4-12-28-17)23-24-20(25)29-13-18(26)22-14-8-10-16(11-9-14)27-15-5-2-1-3-6-15/h1-12H,13,21H2,(H,22,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JKWJZCAKTROCNO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OC2=CC=C(C=C2)NC(=O)CSC3=NN=C(N3N)C4=CC=CS4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17N5O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-(4-cyclohexylpiperazino)-7-(4-methylphenyl)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2955530.png)

![5-((4-Benzhydrylpiperazin-1-yl)(thiophen-2-yl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2955534.png)
![(2Z)-2-[(2-fluoro-4-methylphenyl)imino]-N-(furan-2-ylmethyl)-8-methoxy-2H-chromene-3-carboxamide](/img/structure/B2955535.png)

![2-(4-chlorophenoxy)-N-[3-[6-(4-methylpiperazino)pyridazin-3-yl]phenyl]acetamide](/img/structure/B2955539.png)


![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-((4,7-dimethylbenzo[d]thiazol-2-yl)(methyl)amino)acetamide](/img/structure/B2955543.png)
![N-(4-methoxybenzo[d]thiazol-2-yl)-3-phenyl-N-(pyridin-3-ylmethyl)propanamide](/img/structure/B2955544.png)

![2-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)-N,N-bis(2-methoxyethyl)acetamide](/img/structure/B2955549.png)
![tert-Butyl N-[(1S,3R)-rel-3-fluorocyclopentyl]carbamate](/img/structure/B2955550.png)
